molecular formula C11H24O2Si B2394216 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 1403767-02-1

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol

Cat. No.: B2394216
CAS No.: 1403767-02-1
M. Wt: 216.396
InChI Key: QNUGWZOQASOOEE-MGCOHNPYSA-N
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Description

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: is a chemical compound with the molecular formula C₁₁H₂₄O₂Si and a molecular weight of 216.4 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a hydroxymethyl group and a tert-butyldimethylsilyl ether group. This compound is of interest in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol typically involves the protection of cyclobutanemethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The tert-butyldimethylsilyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions:

    Oxidation: Jones reagent, PCC

    Reduction: LiAlH₄

    Substitution: TBAF

Major Products Formed:

    Oxidation: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanecarboxylic acid

    Reduction: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutane

    Substitution: Various substituted cyclobutanemethanol derivatives

Scientific Research Applications

Chemistry: In organic synthesis, trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: While specific biological and medicinal applications are not well-documented, compounds with similar structures are often investigated for their potential biological activity. The presence of the cyclobutane ring and the hydroxymethyl group can be crucial for interactions with biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique structural features. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is primarily determined by its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the tert-butyldimethylsilyl ether group provides steric protection and influences the compound’s reactivity. The cyclobutane ring can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

    Cyclobutanemethanol: Lacks the tert-butyldimethylsilyl ether group, making it more reactive and less sterically hindered.

    trans-3-Hydroxycyclobutanemethanol: Similar structure but without the silyl protecting group, leading to different reactivity and stability.

    tert-Butyldimethylsilyl-protected alcohols: Share the silyl protecting group but differ in the core structure, influencing their reactivity and applications.

Uniqueness: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is unique due to the combination of the cyclobutane ring and the tert-butyldimethylsilyl ether group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUGWZOQASOOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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